molecular formula C22H39ClN2O6S B13906954 Iboxamycin

Iboxamycin

カタログ番号: B13906954
分子量: 495.1 g/mol
InChIキー: JPCLUJPDWMBCAA-SUTQZAMLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iboxamycin (IBX) is a synthetic oxepanoprolinamide-class antibiotic derived from structural modifications of lincosamides like clindamycin and lincomycin . Its unique bicyclic oxepanoprolinamide scaffold enhances ribosomal binding and circumvents resistance mechanisms mediated by ribosomal RNA (rRNA) methylation (e.g., Erm and Cfr methyltransferases) and ABCF ATPase resistance factors (e.g., LsaA, VmlR) . Unlike traditional lincosamides, this compound exhibits potent activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative pathogens (e.g., Escherichia coli, Klebsiella pneumoniae) . It binds irreversibly to the peptidyl transferase center (PTC) of the bacterial ribosome, causing bacteriostasis and prolonged post-antibiotic effects (PAEs) .

特性

分子式

C22H39ClN2O6S

分子量

495.1 g/mol

IUPAC名

(4S,5aS,8S,8aR)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-(2-methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide

InChI

InChI=1S/C22H39ClN2O6S/c1-10(2)7-12-5-6-30-19-13(8-12)9-24-15(19)21(29)25-14(11(3)23)20-17(27)16(26)18(28)22(31-20)32-4/h10-20,22,24,26-28H,5-9H2,1-4H3,(H,25,29)/t11-,12-,13-,14+,15-,16-,17+,18+,19+,20+,22+/m0/s1

InChIキー

JPCLUJPDWMBCAA-SUTQZAMLSA-N

異性体SMILES

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2[C@H]3[C@@H](C[C@@H](CCO3)CC(C)C)CN2)Cl

正規SMILES

CC(C)CC1CCOC2C(C1)CNC2C(=O)NC(C3C(C(C(C(O3)SC)O)O)O)C(C)Cl

製品の起源

United States

準備方法

Retrosynthetic Analysis

The retrosynthetic plan simplifies the bicyclic amino acid component by targeting the oxepane ring formation through reductive cyclization of a dihydroxy acetal intermediate. This intermediate arises from an anti-Markovnikov suprafacial hydration of an alkene precursor, which sets critical stereochemistry in a single operation. The alkene precursor is accessed via a Negishi coupling between a vinyl triflate and an elaborated organozinc reagent derived from an asymmetric alkylation of a pseudoephenamine amide (Scheme 1 in).

Synthesis of the Alkyl Zinc Reagent

  • Starting from commercially available alkyl bromide, the Grignard reagent is prepared by activation of magnesium with 1 mol% diisobutylaluminum hydride.
  • The Grignard reagent is carboxylated with carbon dioxide to yield the carboxylic acid intermediate in 72% yield.
  • The carboxylic acid is converted to a pseudoephenamine amide via mixed anhydride activation with pivaloyl chloride and coupling with (R,R)-pseudoephenamine, achieving a diastereomeric ratio greater than 19:1.
  • Subsequent hydrogenation of the isobutenyl side chain and reduction with lithium amidotrihydroborate afford the primary alcohol intermediate with high yields (above 90%).

Intramolecular Hydrosilylation–Oxidation

  • The pivotal step involves intramolecular hydrosilylation of the homoallylic alcohol intermediate to form a cyclic silane.
  • Oxidation of the carbon–silicon bond then sets the ring-fusion stereocenters of the bicyclic scaffold with high regio- and stereoselectivity.
  • This step effectively installs the stereochemistry at positions 3' and 4' of the bicyclic amino acid in one operation.

Negishi Coupling

  • The organozinc reagent prepared above undergoes a convergent sp^3–sp^2 Negishi coupling with a vinyl triflate.
  • This cross-coupling reaction is a key convergent step, joining two complex fragments to assemble the bicyclic amino acid framework.
  • The reaction proceeds with high efficiency and selectivity, enabling gram-scale synthesis.

Formation of the Oxepane Ring

  • The oxepane ring is formed in a one-pot transacetalization–reduction reaction starting from the dihydroxy acetal intermediate.
  • This step completes the bicyclic amino acid scaffold, crucial for the antibiotic's biological activity.

Amide Coupling and Final Deprotection

  • The bicyclic amino acid derivative is coupled with (7S)-7-deoxychloromethylthiolincosamine using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one as the coupling reagent and N,N-diisopropylethylamine as base in DMF.
  • The coupling proceeds in 82% yield with no epimerization observed.
  • Final removal of the N-benzyloxycarbonyl protective group is achieved by catalytic hydrogenation using 10% palladium on carbon under hydrogen atmosphere.
  • Purification yields the free base form of iboxamycin as a white powder in 81% yield.

Data Tables Summarizing Key Steps and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
Grignard formation & carboxylation Grignard reagent formation Mg (activated), CO₂ 72 Starting from alkyl bromide
Amide formation Mixed anhydride coupling Pivaloyl chloride, (R,R)-pseudoephenamine >90 >19:1 diastereoselectivity
Hydrogenation Catalytic hydrogenation Pt/C, ethyl acetate 95 Saturation of isobutenyl side chain
Reduction Lithium amidotrihydroborate LiNH(BH₃) 91 Primary alcohol formation
Intramolecular hydrosilylation–oxidation Cyclization and oxidation Hydrosilylation followed by oxidation High Sets bicyclic stereocenters
Negishi coupling sp^3–sp^2 cross-coupling Organozinc reagent, vinyl triflate High Convergent step assembling bicyclic core
Transacetalization–reduction Ring closure One-pot, reductive cyclization High Formation of oxepane ring
Amide coupling Peptide bond formation DEPBT, DIPEA, DMF 82 Coupling with aminooctose derivative
Final deprotection Catalytic hydrogenolysis Pd/C, H₂, THF 81 Removal of N-Cbz protective group

Research Discoveries and Significance

  • The synthetic route enables production of this compound in gram quantities, sufficient for animal infection model studies.
  • The intramolecular hydrosilylation–oxidation is a novel strategic step that efficiently sets multiple stereocenters simultaneously.
  • The use of pseudoephenamine amide for asymmetric alkylation provides high diastereoselectivity and scalability.
  • The convergent Negishi coupling allows modular assembly, facilitating analog synthesis for structure-activity relationship studies.
  • The final compound exhibits potent antibiotic activity against multidrug-resistant bacterial strains, including those resistant to macrolides and lincosamides, as demonstrated in murine models.

化学反応の分析

Iboxamycin undergoes various chemical reactions, including:

Common reagents used in these reactions include toluene, THF (tetrahydrofuran), and various catalysts . The major products formed from these reactions are intermediates leading to the final this compound structure.

科学的研究の応用

Iboxamycin is a synthetic lincosamide antibiotic with activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains . It overcomes resistance mechanisms like Erm and Cfr ribosomal RNA methyltransferases, which confer resistance to macrolides, lincosamides, phenicols, oxazolidinones, pleuromutilins, and streptogramins .

Scientific Research Applications

Antibacterial Activity: this compound is effective against Listeria monocytogenes and can overcome lincosamide resistance . It is more potent than clindamycin against Gram-positive pathogens and remains active against Staphylococcus aureus and Staphylococcus epidermidis strains with the Cfr resistance gene .

Mechanism of Action: this compound binds to the bacterial ribosome, inhibiting protein synthesis . It can bind to both native and Erm-methylated ribosomes, displacing the m26A2058{\text{m}}_{2}^{6}\text{A}2058 nucleotide upon binding . this compound induces translation arrest at the start codon .

Overcoming Antibiotic Resistance: this compound overcomes the most common resistance mechanism of methylation of the ribosome . It allows the methylated nucleotide and the drug to co-exist by causing the nucleotide to move out of the drug's way .

In vivo Efficacy: this compound is orally bioavailable, safe, and effective in treating Gram-positive and Gram-negative bacterial infections in mice . Studies in mice infected with Streptococcus pyogenes, Staphylococcus aureus, Acinetobacter baumannii, or Escherichia coli have shown its efficacy .

Post-Antibiotic Effects: this compound displays a post-antibiotic effect against Listeria monocytogenes, a valuable pharmacokinetic feature .

Ribosome Binding Studies: this compound binds to Escherichia coli ribosomes with an apparent inhibition constant (Ki appK_\text{i app}) of 41 ± 30 nM, binding approximately 70-fold more tightly than other antibiotics . X-ray crystallographic studies have been used to visualize this compound's interaction with bacterial ribosomes .

類似化合物との比較

Structural and Mechanistic Differences
Compound Class Key Structural Features Resistance Overcome
Iboxamycin Synthetic oxepanoprolinamide Bicyclic oxepanoprolinamide scaffold; preorganized conformation Erm/Cfr methylation, ABCF ATPases (LsaA, VmlR)
Clindamycin Semisynthetic lincosamide Monocyclic proline scaffold; 7-chloro-1-methylthiolincosamine Susceptible to Erm/Cfr methylation; inactive against ABCF-mediated resistance
Lincomycin Natural lincosamide Non-chlorinated proline scaffold; limited structural rigidity Easily inactivated by methylation and ABCF ATPases
Cresomycin (CRM) Synthetic macrobicycle Fully rigidified macrobicyclic scaffold Superior to this compound against Gram-negative pathogens (e.g., P. aeruginosa)

Key Insights :

  • This compound’s bicyclic scaffold reduces conformational flexibility, enabling deeper engagement with the ribosome’s PTC compared to clindamycin and lincomycin .
  • Cresomycin (CRM) , a newer synthetic macrobicyclic antibiotic, outperforms this compound in MIC values against multidrug-resistant (MDR) Gram-negative pathogens (e.g., E. coli MIC90: CRM = 2 µg/mL vs. IBX = 16 µg/mL) due to enhanced preorganization .
Antimicrobial Activity and Resistance Profiles

Table 1: Minimum Inhibitory Concentrations (MIC90, µg/mL)

Pathogen This compound Clindamycin Lincomycin Cresomycin
Staphylococcus aureus 8 >128 >128 2
Enterococcus faecalis 0.06 16 >128 0.25
Escherichia coli 16 >128 >128 2
Clostridioides difficile 16 >128 >128 0.125
Listeria monocytogenes 0.125–0.25 0.5–1 >128 N/A

Data Sources :

Key Findings :

  • Gram-Positive Pathogens : this compound is 2–16× more potent than clindamycin against Staphylococcus and Enterococcus, with MIC90 values ≤0.06 µg/mL for intrinsically resistant E. faecalis .
  • Gram-Negative Pathogens : Cresomycin shows superior activity (e.g., E. coli MIC90 = 2 µg/mL vs. This compound’s 16 µg/mL), attributed to its rigid macrobicyclic structure .
  • Resistance Mechanisms :
    • This compound evades Erm-mediated methylation (common in Staphylococcus) by displacing m62A2058 nucleotides in methylated ribosomes .
    • ABCF ATPases (e.g., LsaA in E. faecalis) confer only 8–33× resistance to this compound, compared to >128× resistance for clindamycin .
Pharmacodynamic Properties

Post-Antibiotic Effect (PAE) :

  • This compound induces a 6–8 hour PAE in L. monocytogenes strains (vs. 2 hours for clindamycin), attributed to its slow dissociation from ribosomes .
  • PAE duration correlates with ribosomal binding affinity: this compound binds E. coli ribosomes 70× more tightly than clindamycin .

生物活性

Iboxamycin is a synthetic antibiotic that has emerged as a promising candidate in the fight against antibiotic-resistant bacteria, particularly those within the Gram-positive and Gram-negative categories. This article delves into the biological activity of this compound, its mechanisms of action, efficacy against resistant strains, and relevant research findings.

This compound operates primarily by targeting the bacterial ribosome, specifically binding to the peptidyl transferase center (PTC). This binding inhibits protein synthesis, which is crucial for bacterial growth and survival. Unlike traditional lincosamides, this compound has been designed to overcome common resistance mechanisms such as methylation of rRNA by enzymes like Erm and Cfr, which are prevalent in various pathogenic bacteria .

Efficacy Against Resistant Strains

Research indicates that this compound demonstrates significant potency against a range of antibiotic-resistant strains:

  • Listeria monocytogenes : this compound has shown high activity against this pathogen, effectively overcoming intrinsic resistance mechanisms mediated by ABCF ATPases such as VgaL/Lmo0919. In comparative studies, this compound outperformed clindamycin in efficacy .
  • Clostridium difficile : While some strains exhibit resistance due to factors like CplR and ErmB, this compound still retains activity against many isolates, showcasing its potential as a treatment option .
  • Escherichia coli : this compound binds tightly to E. coli ribosomes with an apparent inhibition constant (K_i) of 41 nM, indicating its strong interaction with bacterial ribosomal targets .

1. In Vitro Studies

A series of minimum inhibitory concentration (MIC) assays have been conducted to evaluate this compound's effectiveness against various bacterial strains. The results demonstrate that:

  • This compound has a significantly lower MIC compared to clindamycin against resistant strains.
  • The compound's ability to maintain activity in the presence of resistance factors highlights its clinical relevance .

2. In Vivo Efficacy

In murine models of infection:

  • This compound has proven orally bioavailable and effective in treating both Gram-positive and Gram-negative infections.
  • Studies indicate that it can significantly reduce bacterial load in infected mice compared to untreated controls .

3. Structural Insights

X-ray crystallography studies have revealed that this compound binds similarly to both methylated and non-methylated ribosomes but induces unique structural rearrangements that allow it to evade common resistance mechanisms. This unexpected interaction is crucial for its effectiveness against resistant strains .

Data Summary Table

Bacterial StrainMIC (mg/L)Resistance MechanismEfficacy Against Resistance
Listeria monocytogenes0.06VgaL/Lmo0919Yes
Clostridium difficile2-8CplR + ErmBPartial
Escherichia coli41 nMN/AHigh
Staphylococcus aureus>128CfrModerate

Q & A

Q. What is the primary mechanism of action of Iboxamycin, and how does it differ from traditional lincosamides?

this compound inhibits bacterial protein synthesis by binding to the ribosome's peptidyl transferase center (PTC), blocking aminoacyl-tRNA accommodation. Unlike clindamycin and lincomycin, its synthetic oxepanoprolinamide structure enhances ribosome affinity, enabling it to evade resistance mechanisms such as ribosomal methylation (e.g., Erm-mediated) and ABCF ATPase-mediated antibiotic displacement .

Q. What standardized methods are used to determine this compound’s minimum inhibitory concentration (MIC) against Gram-positive pathogens?

MIC testing follows EUCAST guidelines using broth microdilution. For Listeria monocytogenes, MH-F broth is used with 48-hour incubation at 37°C. Enterococcus faecalis requires BHI broth supplemented with kanamycin (2 mg/mL) and cCF10 peptide (100 ng/mL) to induce resistance factors like LsaA. Bacillus subtilis is tested in LB medium with IPTG induction for VmlR/Cfr expression, scored after 16–20 hours .

Q. How is the bactericidal/bacteriostatic activity of this compound evaluated in vitro?

Time-kill kinetics assays are performed by treating bacterial cultures (e.g., L. monocytogenes in MH-F broth) with 4× MIC of this compound. Viability is monitored via colony-forming unit (CFU) counts at 0, 2, 4, 6, 8, and 10 hours. Bactericidal activity is defined as ≥3-log reduction in CFU/mL within 24 hours, while bacteriostatic effects show inhibition without cell death .

Advanced Research Questions

Q. How does this compound circumvent ABCF-mediated resistance in Listeria monocytogenes, and what experimental models validate this?

ABCF proteins (e.g., VgaL/Lmo0919) confer resistance by displacing antibiotics from ribosomes. This compound’s high ribosome-binding affinity reduces displacement efficiency. In L. monocytogenes EGD-e Δlmo0919 (VgaL-deficient), MIC decreases 2–8-fold compared to wild-type strains. Inducible expression systems (e.g., IPTG-driven VmlR in B. subtilis) confirm that ABCF-mediated protection is dose-dependent and strain-specific .

Q. What explains the pronounced post-antibiotic effect (PAE) of this compound against L. monocytogenes, and how is this quantified?

PAE reflects prolonged growth suppression after antibiotic removal. For this compound, PAE is measured by treating L. monocytogenes (e.g., strain 10403S) with 4× MIC for 2 hours, diluting 100-fold to eliminate the drug, and monitoring CFU recovery. This compound exhibits PAE durations of 6–8 hours in wild-type strains, exceeding clindamycin (2 hours) due to slower ribosome dissociation kinetics .

Q. How do synergistic interactions between ABCF proteins and Cfr methyltransferase influence this compound resistance?

In B. subtilis, co-expression of VmlR (ABCF) and Cfr (rRNA methyltransferase) results in a 512-fold MIC increase for this compound. Cfr methylates 23S rRNA at A2503, while VmlR displaces the antibiotic. This cooperative resistance underscores the need to monitor ABCF-Cfr co-occurrence in clinical isolates .

Q. What experimental designs address contradictions in this compound’s bactericidal activity across bacterial species?

While this compound is bactericidal against E. faecalis and B. subtilis, it exhibits bacteriostatic activity against L. monocytogenes despite strong PAE. This discrepancy is investigated using RNA sequencing to compare ribosomal stress responses and translation inhibition kinetics in different species .

Q. How are inducible expression systems used to dissect this compound’s induction of resistance genes?

Strains with IPTG-inducible promoters (e.g., B. subtilis Phy-spank-VmlR) allow controlled expression of resistance factors. By titrating inducer concentration, researchers correlate ABCF protein levels with MIC shifts, revealing threshold effects and kinetic parameters of resistance .

Methodological Considerations

Q. What controls are critical in PAE assays to ensure reproducibility?

Include untreated controls to baseline growth rates and antibiotic carryover controls (e.g., drug removal via centrifugation/filtration). Validate CFU counting with technical triplicates and statistical analysis (e.g., standard deviation across biological replicates) .

Q. How are MIC discrepancies between wild-type and resistance-knockout strains interpreted?

A ≥4-fold MIC reduction in knockout strains (e.g., L. monocytogenes Δlmo0919) confirms the resistance factor’s role. However, constitutive vs. inducible expression of ABCF proteins (e.g., Lmo0919 induced by ribosome stalling) requires complementary transcriptional profiling (e.g., qRT-PCR) to deconvolute induction efficiency from displacement efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。